Product packaging for 2-Bromo-N-(2-thienylmethyl)acetamide(Cat. No.:CAS No. 883526-96-3)

2-Bromo-N-(2-thienylmethyl)acetamide

Cat. No.: B1284383
CAS No.: 883526-96-3
M. Wt: 234.12 g/mol
InChI Key: XFGFQNGEXUDOOD-UHFFFAOYSA-N
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Description

Overview of Halogenated Acetamides in Chemical Sciences

Halogenated acetamides are a class of organic compounds that feature an acetamide (B32628) group functionalized with one or more halogen atoms. The presence of a halogen, such as bromine, significantly influences the chemical reactivity of the molecule. The carbon-halogen bond can be susceptible to nucleophilic substitution, making these compounds valuable intermediates in the synthesis of more complex molecules. For instance, 2-bromoacetamides are frequently employed as alkylating agents to introduce an acetamido-methyl group onto various nucleophiles.

In the realm of medicinal chemistry, the introduction of halogens into drug candidates can profoundly impact their pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Consequently, halogenated compounds are integral to the design of a wide array of pharmaceuticals and agrochemicals.

Significance of Thiophene-Containing Scaffolds in Molecular Design

The thiophene (B33073) ring is a five-membered aromatic heterocycle containing a sulfur atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds. nih.govcognizancejournal.com The thiophene nucleus is a bioisostere of the benzene (B151609) ring, meaning it has similar physicochemical properties, which allows for its substitution in drug molecules to modulate their biological activity. cognizancejournal.com

Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. cognizancejournal.comresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. Its versatile chemistry allows for functionalization at various positions, providing a template for the synthesis of diverse molecular architectures.

Contextualization of 2-Bromo-N-(2-thienylmethyl)acetamide within Contemporary Research

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests a primary role as a synthetic intermediate. The combination of a reactive bromoacetamide moiety and a biologically significant thiophene scaffold makes it a valuable precursor for the synthesis of novel compounds with potential pharmacological applications.

For example, similar N-phenylacetamide derivatives are investigated for their antibacterial activities. irejournals.com The synthesis of such compounds often involves the reaction of a bromoacetamide derivative with an amine, indicating that this compound could be used to create a library of thiophene-containing molecules for biological screening. The compound serves as a bridge, linking the reactive potential of halogenated acetamides with the therapeutic promise of thiophene-based structures.

Chemical Properties and Synthesis

Based on the general reactivity of similar compounds, a plausible synthetic route for this compound involves the acylation of 2-(aminomethyl)thiophene with a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide. irejournals.comresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Detailed experimental data for this compound is sparse in the literature. However, we can compile some of its predicted and known properties from chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 883526-96-3 bldpharm.com
Molecular Formula C₇H₈BrNOS
Molecular Weight 234.11 g/mol
IUPAC Name 2-bromo-N-(thiophen-2-ylmethyl)acetamide

Note: Some properties may be computationally predicted due to a lack of extensive experimental data in the cited literature.

Potential Research Applications

The primary application of this compound in contemporary research is likely as a versatile building block for the synthesis of more elaborate molecules. The presence of the reactive carbon-bromine bond allows for nucleophilic substitution reactions, enabling the attachment of this thiophene-containing acetamide to a wide variety of molecular scaffolds.

This reactivity could be exploited in several areas of chemical and pharmaceutical research:

Medicinal Chemistry: As a precursor to novel drug candidates. The thiophene moiety is a well-established pharmacophore, and the acetamide linker can be further functionalized to optimize biological activity.

Combinatorial Chemistry: For the generation of compound libraries for high-throughput screening to identify new bioactive molecules.

Materials Science: The thiophene ring is a component of some conductive polymers and organic electronic materials. Derivatives of this compound could be explored for the synthesis of new functional materials.

This compound represents a confluence of two important structural motifs in modern chemistry: the reactive halogenated acetamide and the biologically significant thiophene ring. While detailed studies on this specific compound are not widely available, its potential as a key synthetic intermediate is clear. Its utility lies in its ability to introduce the thienylmethyl-acetamide fragment into larger molecules, paving the way for the discovery and development of new compounds with diverse applications in medicine and materials science. Further research into the synthesis and reactivity of this compound would be beneficial to fully unlock its potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNOS B1284383 2-Bromo-N-(2-thienylmethyl)acetamide CAS No. 883526-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGFQNGEXUDOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586391
Record name 2-Bromo-N-[(thiophen-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883526-96-3
Record name 2-Bromo-N-[(thiophen-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo N 2 Thienylmethyl Acetamide and Analogs

Established Synthetic Pathways for Alpha-Bromoacetamides

The synthesis of α-bromoacetamides is predominantly achieved through straightforward and reliable methods that have been refined over time. These approaches typically involve the formation of an amide bond between an amine and a bromoacetylating agent or the subsequent bromination of an acetamide (B32628) precursor.

Amidation Reactions utilizing Bromoacetyl Halides

The most classical and widely employed method for synthesizing α-haloamides is the acylation of a primary or secondary amine with an α-haloacetyl halide. nih.gov This nucleophilic substitution reaction is highly efficient for creating the core acetamide structure with a pre-installed alpha-halogen. The reaction typically involves combining the amine with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.

The versatility of this method is demonstrated in the synthesis of various N-substituted 2-bromoacetamides. For instance, N-aryl-2-bromoacetamides have been prepared in moderate to good yields (80-90%) by reacting aniline (B41778) derivatives with α-bromoacetyl bromide in the presence of triethylamine (B128534) (Et3N). nih.gov Similarly, the synthesis of 2-bromo-N-(p-chlorophenyl) acetamide is achieved through the amination of 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com This general applicability makes it the most direct route to a wide array of alpha-bromoacetamide analogs.

Table 1: Examples of Amidation Reactions with Bromoacetyl Halides

Amine Reactant Bromoacetyl Halide Product Reference
Aniline Derivatives Bromoacetyl Bromide N-Aryl-2-bromoacetamides nih.gov
4-Chloroaniline Bromoacetyl Bromide 2-Bromo-N-(p-chlorophenyl)acetamide irejournals.com
2-Phenylethylamine Bromoacetyl Chloride 2-Bromo-N-phenethyl-acetamide chemicalbook.com

N-Bromination Strategies

An alternative strategy in the broader context of bromoacetamide synthesis involves the direct bromination of an existing acetamide on the nitrogen atom, leading to N-bromoacetamides. This is distinct from the synthesis of alpha-bromoacetamides, as the bromine is positioned on the nitrogen rather than the alpha-carbon. N-bromoacetamide (NBA) is a key reagent in organic synthesis, often used for allylic bromination and other transformations. cdnsciencepub.comresearchgate.net

The preparation of N-bromoacetamide can be accomplished by treating acetamide with bromine in the presence of a base like potassium hydroxide. orgsyn.org This process involves the dissolution of acetamide in bromine, followed by cooling and the careful addition of an ice-cold aqueous base solution. orgsyn.org While this method does not directly yield alpha-bromoacetamides, the resulting N-bromo compounds are significant in their own right as brominating agents. orgsyn.orgacs.org The reaction of N-bromoacetamide with olefins, for example, does not typically lead to allylic bromination but rather to the formation of 2-bromo-N-bromoacetimidates, a different class of compounds. cdnsciencepub.comresearchgate.net

Targeted Synthesis of 2-Bromo-N-(2-thienylmethyl)acetamide

While specific literature detailing the synthesis of this compound (CAS 883526-96-3) is not extensively published, its preparation can be reliably inferred from the standard and highly predictable amidation methodologies. nih.govchemscene.com

Reaction of 2-Thienylmethylamine with Bromoacetyl Bromide (Inferred from related syntheses)

Based on the classical approach for synthesizing alpha-bromoacetamides, the most direct and logical pathway to this compound is the reaction between 2-thienylmethylamine and a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. nih.gov This reaction would follow the well-established nucleophilic acyl substitution mechanism.

The synthesis would proceed by adding bromoacetyl bromide to a solution of 2-thienylmethylamine in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. A base, typically a tertiary amine like triethylamine or pyridine (B92270), would be included to act as a scavenger for the hydrobromic acid (HBr) that is formed during the reaction. The presence of the base prevents the protonation of the starting amine, ensuring it remains nucleophilic. The reaction is generally carried out at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the acylation. This inferred method is analogous to numerous documented syntheses of similar N-substituted 2-bromoacetamides. nih.govirejournals.com

Advanced Synthetic Techniques for Structural Diversification

The alpha-bromo moiety in this compound serves as a versatile functional handle for post-synthesis modifications, enabling significant structural diversification. Cross-coupling reactions are particularly powerful tools for this purpose.

Exploration of Cross-Coupling Methodologies

The carbon-bromine bond in alpha-bromoacetamides is susceptible to various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the alpha-position. researchgate.netyoutube.com These reactions dramatically expand the chemical space accessible from a single alpha-bromoacetamide precursor.

Palladium-catalyzed reactions are prominent in this area. For example, alpha-bromo carboxamides can undergo enantioselective Suzuki-type cross-coupling with aryl boronic acids to generate chiral α-aryl carboxamides in the presence of a suitable chiral ligand. nih.gov Stille-type cross-couplings have also been successfully employed, reacting α-bromoacetamides with alkynyl stannanes to produce tertiary alkynyl carbonyl compounds. nih.gov More recently, nickel catalysis has emerged as a cost-effective alternative, enabling the coupling of α-bromo acetates with a range of aldehydes to synthesize β-keto esters. organic-chemistry.org These methodologies highlight the potential to modify this compound by replacing the bromine atom with diverse aryl, alkynyl, or acylmethyl groups, thereby creating a library of analogs for further investigation. nih.gov

Table 2: Cross-Coupling Reactions for Diversification of Alpha-Bromoacetamides

Coupling Reaction Type Catalyst System (Example) Coupling Partner Resulting Structure Reference
Suzuki Coupling Palladium / Chiral P,P=O Ligand Aryl Boronic Acids α-Aryl Carboxamides nih.gov
Stille Coupling Palladium / Xphos Alkynyl Stannanes Tertiary Alkynyl Carbonyls nih.gov
Acylation Nickel / TBADT photocatalyst Aldehydes β-Keto Esters/Amides organic-chemistry.org

Stereoselective Synthesis Approaches

The synthesis of chiral amides is a significant area of research in organic chemistry, driven by the prevalence of stereoisomerism in pharmaceuticals and natural products. nih.govnih.gov While direct stereoselective synthesis of this compound is not extensively documented in readily available literature, several modern synthetic strategies for creating chiral amides could be applied to generate its chiral analogs. These methods focus on establishing a chiral center, typically at the α-carbon of the acyl group or on the N-alkyl substituent.

One prominent strategy involves the asymmetric N-alkylation of primary amides. nih.gov A recently developed method utilizes a co-catalyzed carbene N-H insertion reaction with an achiral rhodium catalyst and a chiral squaramide organocatalyst. nih.govresearchgate.net This approach is notable for its mild conditions, rapid reaction times (often within a minute), and broad substrate scope, delivering high yields and excellent enantioselectivity. nih.govnih.gov In a hypothetical application to an analog of the target compound, a primary bromoacetamide could react with a diazo compound in the presence of this dual catalytic system to install a chiral center on the acetyl group.

Another approach is the traditional condensation of a carboxylic acid derivative with a chiral amine. nih.gov To generate a chiral analog of this compound, one could envision using a chiral bromoacetic acid equivalent coupled with 2-thienylmethanamine, or reacting bromoacetyl bromide with a chiral derivative of 2-thienylmethanamine. The success of this method hinges on the availability of enantiomerically pure starting materials and the use of coupling reagents that prevent racemization during the reaction. rsc.org

The table below summarizes key features of a representative modern stereoselective method applicable to the synthesis of chiral amides.

Table 1: Overview of Rhodium/Squaramide Co-catalyzed N-H Insertion

Feature Description Reference
Catalyst System Achiral Rhodium (e.g., Rh₂(OAc)₄) and a chiral squaramide organocatalyst. nih.gov
Reaction Type Asymmetric carbene insertion into an amide N-H bond. nih.govresearchgate.net
Key Advantage High enantioselectivity and rapid reaction rates under mild conditions. nih.govnih.gov
Substrate Scope Applicable to a wide range of primary amides and diazo compounds. nih.gov

| Potential Application | Synthesis of chiral α-substituted N-(2-thienylmethyl)acetamides. | |

Mechanistic studies suggest that in the co-catalyzed system, non-covalent interactions between the catalyst and reaction intermediates play a crucial role in controlling the enantioselectivity of the final product. nih.govresearchgate.net These advanced catalytic systems represent a powerful tool for accessing structurally diverse chiral amides that would otherwise be difficult to synthesize. nih.gov

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. organic-chemistry.orgnih.gov Precursors of this compound, such as 2-thienylmethanamine, are well-suited for incorporation into prominent MCRs like the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov The amine precursor of the target compound, 2-thienylmethanamine, can readily serve as the amine component in this reaction.

The general mechanism involves the initial formation of an imine from the condensation of the amine and the carbonyl compound. organic-chemistry.org This is followed by the addition of the isocyanide and the carboxylic acid to yield the final, highly functionalized product. organic-chemistry.org The versatility of the Ugi reaction allows for a vast number of potential products by simply varying the four input components. organic-chemistry.orgmdpi.com For instance, reacting 2-thienylmethanamine with a simple aldehyde, a carboxylic acid, and an isocyanide would yield a complex peptidomimetic structure incorporating the 2-thienylmethyl moiety.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful isocyanide-based MCR that involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction yields α-acyloxy amides. wikipedia.org While the amine precursor of this compound is not a direct component in the classic Passerini reaction, variations and subsequent transformations could incorporate this structural motif. The Ugi reaction can be viewed as an extension of the Passerini reaction, where the carbonyl component is replaced by an in-situ formed imine. thieme-connect.de

The table below illustrates a hypothetical Ugi reaction incorporating a precursor to the target molecule.

Table 2: Hypothetical Ugi Reaction with 2-Thienylmethanamine

Component Example Reactant Role
Amine 2-Thienylmethanamine Provides the N-(2-thienylmethyl) group.
Aldehyde Formaldehyde Forms the backbone of the amino acid segment.
Carboxylic Acid Acetic Acid Provides the acyl group.

| Isocyanide | tert-Butyl isocyanide | Forms the C-terminal amide. |

The use of precursors like 2-thienylmethanamine in MCRs provides a highly efficient pathway to libraries of complex molecules built around the thienylmethyl scaffold. nih.gov This strategy is particularly valuable in medicinal chemistry and drug discovery for generating diverse compound collections for biological screening. organic-chemistry.orgmdpi.com

Spectroscopic and Structural Elucidation of 2 Bromo N 2 Thienylmethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Bromo-N-(2-thienylmethyl)acetamide, ¹H, ¹³C, and ¹⁵N NMR spectroscopy would collectively offer a complete picture of its molecular framework.

Disclaimer: Experimental NMR data for this compound is not widely available in the reviewed public literature. The following analyses are based on predicted chemical shifts and coupling patterns derived from the known molecular structure and established principles of NMR spectroscopy.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

The amide proton (N-H) would likely appear as a broad singlet or a triplet (if coupled to the adjacent CH₂) in the downfield region, typically between 8.0-9.0 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature.

The thiophene (B33073) ring protons would present a characteristic pattern in the aromatic region (6.9-7.4 ppm). The proton at position 5 (adjacent to the sulfur atom) is expected to be the most downfield. These three protons would exhibit coupling to each other, resulting in doublet of doublets or multiplet patterns.

The methylene (B1212753) protons of the thienylmethyl group (-CH₂-) are adjacent to both the thiophene ring and the amide nitrogen. They are expected to appear as a doublet around 4.6 ppm, coupled to the amide proton.

The methylene protons of the bromoacetyl group (-CH₂Br) are adjacent to the carbonyl group and the bromine atom. This environment would cause a significant downfield shift, with the signal appearing as a singlet around 4.0 ppm.

Predicted ¹H NMR Data Table

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
N-H (amide) ~8.5 Triplet (t)
H-5 (thiophene) ~7.3 Doublet of doublets (dd)
H-3 (thiophene) ~7.0 Doublet of doublets (dd)
H-4 (thiophene) ~6.9 Doublet of doublets (dd)
N-CH₂ (thienyl) ~4.6 Doublet (d)

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Seven distinct signals are expected for this compound.

The carbonyl carbon (C=O) of the amide group is the most deshielded carbon and is anticipated to appear significantly downfield, around 165 ppm.

The carbons of the thiophene ring would resonate in the aromatic region. The carbon atom bonded to the CH₂ group (C2) would be found around 140 ppm, while the other carbons (C3, C4, C5) would appear between 125-128 ppm.

The methylene carbon of the thienylmethyl group (N-CH₂) is expected at approximately 40 ppm.

The methylene carbon of the bromoacetyl group (Br-CH₂) , being attached to an electronegative bromine atom, would be shifted downfield to around 29 ppm.

Predicted ¹³C NMR Data Table

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (amide) ~165
C2 (thiophene, substituted) ~140
C5 (thiophene) ~127
C4 (thiophene) ~126
C3 (thiophene) ~125
N-CH₂ (thienyl) ~40

Nitrogen-15 NMR (¹⁵N NMR) for Amide Linkage Characterization

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, is a powerful tool for directly probing the electronic environment of nitrogen atoms. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the amide nitrogen. The chemical shift of this nitrogen atom is expected to be in the typical range for secondary amides, approximately -260 to -280 ppm relative to nitromethane. This specific chemical shift provides direct evidence for the amide functional group and can be sensitive to conformation and hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) . Due to the presence of bromine, this peak would appear as a pair of signals of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the ⁸¹Br isotope, at m/z 233 and 235, respectively.

The base peak , which is the most intense peak in the spectrum, would likely correspond to the stable thienylmethyl cation, formed by cleavage of the N-CH₂ bond, appearing at m/z 97.

Other significant fragmentation pathways would include the loss of a bromine radical (•Br) from the molecular ion, leading to peaks at m/z 154. Alpha-cleavage adjacent to the carbonyl group could result in the loss of the •CH₂Br fragment, giving a peak at m/z 140.

Predicted Mass Spectrometry Fragmentation Table

m/z Ion Structure/Fragment Lost
233/235 [C₇H₈BrNOS]⁺ (Molecular Ion, M⁺)
154 [M - Br]⁺
140 [M - CH₂Br]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption band known as the Amide I band , corresponding to the C=O stretching vibration, is expected around 1650-1670 cm⁻¹. The Amide II band , which arises from N-H bending and C-N stretching vibrations, should appear around 1530-1550 cm⁻¹.

The N-H stretching vibration of the secondary amide would be visible as a distinct peak in the region of 3250-3350 cm⁻¹. The C-H stretching vibrations of the thiophene ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups would be found just below 3000 cm⁻¹. The presence of the thiophene ring would also give rise to characteristic ring stretching vibrations in the 1400-1500 cm⁻¹ region.

Predicted IR Spectroscopy Data Table

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Secondary Amide
>3000 C-H Stretch (sp²) Thiophene Ring
<3000 C-H Stretch (sp³) Methylene (-CH₂-)
~1660 C=O Stretch (Amide I) Amide
~1540 N-H Bend, C-N Stretch (Amide II) Amide
~1450 C=C Stretch Thiophene Ring

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms in the solid state of this compound has been determined through single-crystal X-ray diffraction. The compound is identified as ligand L9U in the Protein Data Bank (PDB) entry 7U4I , where it is co-crystallized with the human enzyme Glutathione Peroxidase 4 (GPX4). columbia.edu

The crystallographic data reveals the exact bond lengths, bond angles, and torsion angles of the molecule. The acetamide (B32628) group is essentially planar, a characteristic feature due to the delocalization of the nitrogen lone pair into the carbonyl group. The analysis of the crystal structure shows the conformation of the molecule within the protein's binding site. The thiophene ring and the bromoacetamide moiety are oriented in a specific manner to form interactions with the amino acid residues of the enzyme. This solid-state structural data is invaluable for understanding the molecule's shape and its interactions at an atomic level, providing a definitive confirmation of its constitution and stereochemistry.

Conformational Analysis of the Amide and Thiophene Moieties

This section would typically describe the three-dimensional arrangement of the atoms within a single molecule of this compound in the solid state. Key parameters derived from X-ray crystallography, such as torsion angles, would be discussed to define the orientation of the thiophene ring relative to the amide plane. The planarity of the amide group, a common feature due to resonance, would be evaluated. The analysis would also detail the conformation of the flexible ethyl acetamide bridge connecting the thiophene ring and the bromine atom.

Hypothetical Data Table for Conformational Analysis:

Torsion AngleValue (°)Description
O=C-N-C(H₂)Data not availableDefines the primary amide conformation.
C-N-C(H₂)-C(Thiophene)Data not availableDescribes the rotation around the N-CH₂ bond.
N-C(H₂)-C(Thiophene)-SData not availableDefines the orientation of the thiophene ring.

Intermolecular Interactions and Crystal Packing

This subsection would focus on how individual molecules of this compound arrange themselves to form a stable, three-dimensional crystal lattice. It would identify and quantify the significant intermolecular forces responsible for this packing. Common interactions in similar structures often include hydrogen bonds, typically involving the amide N-H as a donor and the carbonyl oxygen as an acceptor (N-H···O). Other potential non-covalent interactions such as halogen bonding (involving the bromine atom), C-H···O, C-H···π, and π-π stacking interactions between thiophene rings would be analyzed. The resulting supramolecular motifs (e.g., chains, sheets, or networks) formed by these interactions would be described in detail.

Hypothetical Data Table for Intermolecular Interactions:

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation
Hydrogen BondN-H···OData not availableData not availableData not availableData not availableData not available
Halogen BondC-Br···O/S/NData not availableData not availableData not availableData not availableData not available
C-H···πC-H···Cg(Thiophene)Data not availableData not availableData not availableData not availableData not available

Without the foundational crystallographic data, any discussion on these topics for this compound would be speculative and not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 2 Bromo N 2 Thienylmethyl Acetamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable conformation (geometry) and the electronic properties of 2-Bromo-N-(2-thienylmethyl)acetamide. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

ParameterPredicted Value
C=O Bond Length (Å)~1.23
C-N Bond Length (Å)~1.35
C-Br Bond Length (Å)~1.95
Thiophene (B33073) C-S Bond Length (Å)~1.72
Dihedral Angle (Thiophene-C-N-C) (°)Variable, depending on conformer

Note: These are typical values expected from DFT calculations on similar molecules and may vary based on the specific computational method and basis set used.

Further analysis of the electronic structure involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are crucial indicators of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, while the LUMO may be distributed over the acetamide (B32628) group, particularly the carbonyl carbon and the bromine atom. This distribution provides insights into the regions of the molecule susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular interactions, such as hyperconjugation and charge delocalization. nih.gov These interactions contribute to the stability of the molecule and can influence its chemical behavior.

Prediction of Spectroscopic Parameters

Theoretical calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Spectroscopy (FT-IR and Raman): By calculating the harmonic vibrational frequencies using DFT, the infrared (IR) and Raman spectra of this compound can be simulated. These calculations help in the assignment of the vibrational modes observed in experimental spectra. Key predicted vibrational frequencies would include the C=O stretching of the amide, the N-H stretching and bending modes, the C-N stretching, and various vibrations associated with the thiophene ring and the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when compared to experimental data, can aid in the complete assignment of the NMR spectrum and confirm the proposed structure. For this compound, predictions would be made for the chemical shifts of the protons and carbons of the thiophene ring, the methylene (B1212753) group, and the acetamide moiety.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Acetamide Derivative

Spectroscopic FeaturePredicted Value (cm⁻¹ or ppm)Typical Experimental Value (cm⁻¹ or ppm)
C=O Stretch (IR)~1680 cm⁻¹1650-1690 cm⁻¹
N-H Stretch (IR)~3300 cm⁻¹3250-3350 cm⁻¹
Methylene Protons (¹H NMR)~4.5 ppm4.3-4.7 ppm
Amide Proton (¹H NMR)~8.0 ppm7.8-8.5 ppm
Carbonyl Carbon (¹³C NMR)~165 ppm163-168 ppm

Note: The predicted values are illustrative and depend on the computational methodology. Experimental values can vary based on the solvent and other conditions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions.nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. ukaazpublications.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking studies could be performed to investigate its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors implicated in disease. nih.govrsc.org

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's geometry would be optimized using quantum chemical methods as described above. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, and a scoring function is used to estimate the binding affinity for each pose.

The results of a docking study would reveal the key interactions between this compound and the amino acid residues in the active site of the target. These interactions could include hydrogen bonds (e.g., involving the amide N-H and C=O groups), hydrophobic interactions (with the thiophene ring), and halogen bonds (involving the bromine atom).

Table 3: Illustrative Molecular Docking Results for an Acetamide Derivative with a Kinase Target

ParameterValue/Description
Binding Affinity (kcal/mol)-7.5
Interacting ResiduesVal23, Ala45, Leu87, Asp101, Phe102
Hydrogen BondsAmide N-H with Asp101 backbone C=O
Amide C=O with Val23 backbone N-H
Hydrophobic InteractionsThiophene ring with Ala45 and Leu87

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding, taking into account the flexibility of both the ligand and the protein. These simulations can help to refine the binding pose and provide a more accurate estimation of the binding free energy.

Structure-Based Drug Design Principles Applied to this compound Derivatives.nih.govfigshare.com

Structure-based drug design (SBDD) is an iterative process that utilizes the 3D structural information of the biological target to guide the design of more potent and selective inhibitors. nih.govnih.gov If this compound is identified as a "hit" or a "lead" compound against a particular target, SBDD principles can be applied to optimize its structure.

The first step in SBDD is to obtain the high-resolution 3D structure of the target protein, typically in complex with the initial ligand, through methods like X-ray crystallography or NMR spectroscopy. This experimental structure provides a detailed map of the binding site and the interactions formed by the ligand.

Based on this structural information, medicinal chemists can propose modifications to the ligand to improve its binding affinity and other drug-like properties. For this compound, this could involve:

Modifying the thiophene ring: Introducing substituents on the thiophene ring to exploit additional pockets in the binding site or to enhance hydrophobic interactions.

Altering the bromoacetamide moiety: Replacing the bromine atom with other groups to modulate reactivity or to form new interactions. For instance, replacing it with a group that can form a hydrogen bond with a nearby residue.

Changing the linker: Modifying the length or rigidity of the linker between the thiophene and acetamide groups to optimize the positioning of these moieties within the active site.

These newly designed derivatives are then synthesized and their biological activity is evaluated. The most promising compounds are then co-crystallized with the target protein, and the cycle is repeated. This iterative process of design, synthesis, and testing, guided by structural insights, can lead to the development of highly potent and selective drug candidates.

Biological Activity and Preclinical Investigations of 2 Bromo N 2 Thienylmethyl Acetamide and Its Derivatives

Antimicrobial Activities

Derivatives of 2-Bromo-N-(2-thienylmethyl)acetamide have demonstrated notable antimicrobial properties, showing activity against a spectrum of bacteria and fungi. These studies highlight the potential of the acetamide (B32628) scaffold in developing new antimicrobial agents.

Antibacterial Spectrum and Efficacy

The antibacterial potential of acetamide derivatives has been explored against several bacterial strains. Studies on related compounds, such as 2-amino-N-(p-Chlorophenyl) acetamide derivatives, have shown moderate to high activity against pathogens including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com Similarly, novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity specifically against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.govmdpi.com

Further research into hybrid compounds incorporating 2-mercaptobenzothiazole (B37678) with aryl amines has yielded acetamide derivatives with significant antibacterial activity, comparable to the standard drug levofloxacin (B1675101) in some cases. researchgate.net The efficacy of these derivatives underscores the importance of the acetamide core structure in exerting antibacterial effects.

Compound ClassBacterial StrainsObserved ActivityReference
2-amino-N-(p-Chlorophenyl) acetamide derivativesAcinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureusModerate to high activity irejournals.com
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaMIC = 2.5–5.0 mg/mL nih.govmdpi.com
2-Mercaptobenzothiazole acetamide derivativesVarious bacterial strainsActivity comparable to levofloxacin researchgate.net

Antifungal Spectrum and Efficacy

The antifungal properties of bromoacetamide and chloroacetamide derivatives have been well-documented, particularly against opportunistic fungal pathogens of the Candida and Aspergillus species. The synthetic amide 2-bromo-N-phenylacetamide has shown potent fungicidal effects against fluconazole-resistant Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. researchgate.net For the majority of strains tested, it exhibited a MIC of 32 µg/mL and a Minimum Fungicidal Concentration (MFC) of 64 µg/mL. researchgate.net

Similarly, 2-chloro-N-phenylacetamide has demonstrated significant antifungal activity against C. albicans and C. parapsilosis, with MIC values ranging from 128 to 256 µg/mL. nih.govscielo.br This compound also showed efficacy against Aspergillus niger, with MICs between 32 and 256 μg/mL. nih.gov Studies suggest that a probable mechanism of action involves interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.gov

CompoundFungal StrainsMIC (µg/mL)MFC (µg/mL)Reference
2-bromo-N-phenylacetamideCandida spp. (fluconazole-resistant)3264 researchgate.net
2-bromo-N-phenylacetamideCandida glabrata1632-64 researchgate.net
2-chloro-N-phenylacetamideC. albicans, C. parapsilosis128 - 256512 - 1,024 nih.govscielo.br
2-chloro-N-phenylacetamideAspergillus niger32 - 25664 - 1,024 nih.gov

Anti-Biofilm Properties and Mechanisms

Biofilms, structured communities of microorganisms encased in a self-produced matrix, contribute significantly to antimicrobial resistance. Several acetamide derivatives have demonstrated the ability to inhibit biofilm formation and disrupt established biofilms. For instance, 2-bromo-N-phenylacetamide was found to be as effective as Amphotericin B in its activity against mature Candida albicans biofilms. researchgate.net Likewise, 2-chloro-N-phenylacetamide inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87%. nih.govscielo.br

The mechanisms underlying anti-biofilm activity are multifaceted. One key strategy involves the dissolution of the extracellular polymeric substance (EPS) matrix, which provides the structural integrity of the biofilm. nih.gov Another significant mechanism is the inhibition of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov By blocking QS signals, these compounds can render pathogenic bacteria more susceptible to host immune responses and conventional antibiotics. nih.gov Some antimicrobial peptides are known to inhibit biofilm formation by coating either the material surface or the bacteria, thereby preventing initial adhesion. researchgate.net

Antiviral Activities

Preclinical studies have also highlighted the potential of acetamide derivatives as antiviral agents. Research has focused on their ability to inhibit key viral enzymes and their efficacy in cell-based assays against various viruses.

Inhibition of Viral Proteases

Viral proteases are crucial enzymes for the replication of many viruses, as they process viral polyproteins into functional units. nih.gov Inhibition of these proteases can effectively halt the viral life cycle. nih.gov Derivatives of the acetamide scaffold have been investigated as inhibitors of such enzymes. For example, N-substituted isatin (B1672199) derivatives have been identified as potent and selective inhibitors of the SARS coronavirus 3CL protease, with IC50 values in the low micromolar range (0.95 to 17.50 μM). nih.gov

More directly related, an α-chloro amide fragment was identified as a covalent inhibitor of the papain-like protease (PLpro) from SARS-CoV-2. osti.gov This fragment covalently binds to the active site cysteine of the enzyme, demonstrating that the reactive acetamide warhead can be a promising starting point for developing targeted antiviral therapies. osti.gov

In vitro Antiviral Efficacy Assays

The antiviral potential of acetamide derivatives has been confirmed through various in vitro assays. Thioquinazoline-N-aryl-acetamide hybrids have demonstrated antiviral properties against SARS-CoV-2. nih.gov The 2-bromo congener within this series showed the highest activity, with an IC50 of 21.4 µM. nih.gov Further investigation into its mechanism revealed that it exerts a potent inhibitory effect on the viral replication stage and also has a direct virucidal effect. nih.gov

Other studies on new derivatives of 3-ethoxycarbonyl-6-bromo-5-hydroxyindoles, which contain a related structural motif, also showed potential antiviral activity in cell culture assays based on the cytopathic effect of the virus. researchgate.net These assays provide crucial data on the efficacy and selectivity of these compounds, guiding further development toward clinically viable antiviral drugs. nih.gov

Compound Class/DerivativeVirusTargetIC50Reference
Thioquinazoline-N-aryl-acetamide (2-bromo congener)SARS-CoV-2Viral Replication21.4 µM nih.gov
N-Substituted isatin derivativesSARS-CoV3CL Protease0.95 - 17.50 µM nih.gov
α-chloro amide fragmentSARS-CoV-2Papain-like Protease (PLpro)18 µM osti.gov

Anti-inflammatory and Immunomodulatory Effects

The modulation of the immune system and the inflammatory response are critical areas of investigation for novel therapeutic agents. Derivatives of this compound have demonstrated potential in this arena, primarily through their interaction with specific cellular signaling pathways.

Recent studies have identified N-substituted acetamide derivatives as potent antagonists of the P2Y14 receptor. nih.gov This receptor is involved in numerous inflammatory diseases, making it a significant target for therapeutic intervention. nih.gov The antagonism of the P2Y14 receptor by these acetamide derivatives represents a key mechanism through which they may exert their anti-inflammatory effects.

One notable derivative, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, has shown a remarkably high binding affinity for the P2Y14 receptor, with an IC50 value of 0.6 nM. nih.gov The engagement of this receptor can modulate downstream signaling cascades. Research has indicated that the anti-inflammatory action of certain acetamide derivatives is linked to the inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway. nih.gov This pathway is crucial in the process of pyroptosis, a form of programmed cell death that is inherently inflammatory. By blocking this pathway, these compounds can effectively suppress the inflammatory response. nih.gov

A hallmark of inflammation is the excessive release of pro-inflammatory cytokines. Preclinical studies on acetamide derivatives have demonstrated their ability to inhibit the release of these critical signaling molecules. For instance, treatment with certain N-substituted acetamide derivatives has been shown to decrease the release of inflammatory factors, a downstream effect of P2Y14 receptor antagonism. nih.gov

While direct studies on this compound are limited, research on related compounds provides strong evidence for this anti-inflammatory mechanism. For example, N-(2-hydroxy phenyl) acetamide has been shown to reduce the serum levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of arthritis. This targeted suppression of key inflammatory cytokines underscores the potential of the broader class of acetamide derivatives in managing inflammatory conditions.

Anticancer and Cytotoxic Properties

The search for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives of this compound. These molecules have shown promise due to their cytotoxic effects on various cancer cell lines.

Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has revealed their potential as anticancer agents, particularly against prostate carcinoma (PC3) cell lines. nih.gov Similarly, other studies on phenylacetamide derivatives have demonstrated significant cytotoxic effects against breast cancer (MCF-7, MDA-MB-468) and neuroblastoma (PC-12) cell lines. tbzmed.ac.ir For instance, certain derivatives have exhibited IC50 values in the sub-micromolar range, indicating high potency. tbzmed.ac.ir

The cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. tbzmed.ac.ir Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while also activating executioner caspases such as caspase 3. tbzmed.ac.ir

Below is a table summarizing the cytotoxic activity of some representative acetamide derivatives against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide (2b)PC3 (Prostate Carcinoma)52
2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide (2c)PC3 (Prostate Carcinoma)80
2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide (2c)MCF-7 (Breast Cancer)100
Phenylacetamide derivative (3d)MDA-MB-468 (Breast Cancer)0.6±0.08
Phenylacetamide derivative (3d)PC-12 (Neuroblastoma)0.6±0.08
Phenylacetamide derivative (3c)MCF-7 (Breast Cancer)0.7±0.08
Phenylacetamide derivative (3d)MCF-7 (Breast Cancer)0.7±0.4

This table presents data for derivatives of this compound to illustrate the general anticancer potential of this class of compounds. nih.govtbzmed.ac.ir

Other Potential Biological Activities

Beyond their anti-inflammatory and anticancer properties, derivatives of this compound have been explored for other biological activities. Notably, antimicrobial and fungicidal properties have been reported for related compounds.

For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria. nih.gov Similarly, other acetamide derivatives have been synthesized and evaluated for their antibacterial activities against various strains, showing moderate to high efficacy. irejournals.com The investigation into the antimicrobial potential of this class of compounds is an active area of research.

Investigation of Mechanism of Action

Understanding the precise mechanism of action is fundamental to the development of any new therapeutic agent. For this compound and its derivatives, several mechanisms have been proposed based on preclinical investigations.

As discussed in the context of its anti-inflammatory effects, P2Y14 receptor antagonism is a key mechanism for certain derivatives. nih.gov This antagonism leads to the modulation of downstream signaling pathways, including the NLRP3/GSDMD cascade, thereby inhibiting inflammatory processes. nih.gov

In the realm of anticancer activity, the induction of apoptosis is a primary mechanism. tbzmed.ac.ir This is achieved through the regulation of apoptotic proteins and the activation of caspases. tbzmed.ac.ir Furthermore, some thiazole-containing acetamide derivatives are believed to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.

The core structure of acetamide allows for interaction with various biological macromolecules. The bromine atom can participate in electrophilic substitution reactions, while other parts of the molecule can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or inducing conformational changes. evitachem.com This broad potential for molecular interaction likely contributes to the diverse biological activities observed for this class of compounds.

Medicinal Chemistry and Derivatization Strategies for 2 Bromo N 2 Thienylmethyl Acetamide Scaffold

Design Principles for Novel Analogues of 2-Bromo-N-(2-thienylmethyl)acetamide

The rational design of new analogues based on the this compound scaffold involves systematic modification of its three primary components: the thiophene (B33073) ring, the bromoacetyl moiety, and the amide linker. Each modification is intended to probe the structure-activity relationship (SAR) and improve drug-like properties.

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical properties while retaining or enhancing its biological activity. nih.gov The thiophene ring in the scaffold is a common candidate for such replacement. Thiophene is often considered a bioisostere of the phenyl ring, as well as other five-membered heterocycles. researchgate.netcambridgemedchemconsulting.com This strategy can address issues like metabolic stability, as electron-rich aromatic rings can be sites of CYP-mediated oxidation, or it can introduce new interaction points with a biological target. cambridgemedchemconsulting.com For example, replacing a benzene (B151609) ring with a thiophene ring has been shown to be well-tolerated in certain NMDA receptor antagonists, in some cases even increasing affinity. nih.gov

Key objectives for replacing the thiophene moiety include:

Modulating Lipophilicity: Introducing nitrogen-containing heterocycles like pyridine (B92270) or pyrazole (B372694) can increase polarity and improve aqueous solubility. cambridgemedchemconsulting.com

Altering Metabolic Stability: Replacing the thiophene with rings less prone to oxidation can enhance the compound's half-life.

Introducing New H-Bonding Sites: Heterocycles like pyridine, pyrazole, or furan (B31954) can act as hydrogen bond acceptors, potentially forming new, beneficial interactions with a target protein. researchgate.net

Exploring Steric and Electronic Effects: Different rings possess unique sizes, shapes, and electronic distributions that can be exploited to optimize binding. nih.gov

BioisostereRationale for ReplacementPotential Impact
PhenylClassical bioisostere, alters electronic distribution and potential for π-stacking interactions.Modify metabolic profile, alter receptor binding affinity.
FuranFive-membered ring bioisostere, more polar than thiophene.Increase polarity, introduce potential H-bond acceptor (oxygen).
PyridineIntroduces a nitrogen atom, increasing polarity and providing a basic center. cambridgemedchemconsulting.comEnhance solubility, introduce H-bond acceptor, potential for salt formation.
ThiazoleContains both nitrogen and sulfur, alters electronic and steric profile. cambridgemedchemconsulting.comModulate lipophilicity, introduce additional H-bond acceptors.
PyrazoleFive-membered ring with two nitrogen atoms, can act as both H-bond donor and acceptor.Introduce diverse H-bonding patterns, increase polarity.

The bromoacetyl group is a reactive electrophile, often functioning as a covalent modifier by alkylating nucleophilic residues (e.g., cysteine, histidine) on target proteins. Modifications to this moiety can fine-tune reactivity, alter the mechanism of action, or improve selectivity.

Strategies for modification include:

Varying the Halogen: Replacing bromine with chlorine (to decrease reactivity) or iodine (to increase reactivity) can modulate the rate of alkylation. This allows for optimization to match the desired level of covalent modification, balancing potency with potential off-target effects.

Introducing Steric Hindrance: Adding substituents on the α-carbon (adjacent to the bromine) can introduce steric bulk. This can enhance selectivity by preventing the warhead from reacting with unintended targets that have sterically constrained active sites.

Replacing the Covalent Warhead: The entire bromoacetyl group can be replaced with other electrophilic groups (e.g., acrylamide, vinyl sulfone) or even with non-covalent binding elements. This fundamental change alters the compound's mechanism of action from an irreversible covalent inhibitor to a reversible one, which can be advantageous in certain therapeutic contexts.

ModificationExample MoietyDesign Rationale
Altering Halogen Reactivity-CO-CH₂ClDecrease alkylation rate for improved selectivity.
Altering Halogen Reactivity-CO-CH₂IIncrease alkylation rate for higher potency.
Introducing Steric Hindrance-CO-CH(CH₃)BrEnhance target selectivity by exploiting steric constraints.
Alternative ElectrophilesAcrylamideChange reactivity profile (Michael acceptor).
Non-covalent ReplacementAcetyl group (-CO-CH₃)Eliminate covalent binding, converting to a reversible inhibitor.

The amide group is a critical linker, providing structural rigidity and participating in hydrogen bonding. nih.gov The properties of the amide nitrogen can be significantly influenced by its substituents. In the parent scaffold, the nitrogen is secondary. Introducing a substituent (N-alkylation or N-arylation) converts it to a tertiary amide, which has several consequences:

Elimination of H-Bond Donor: A tertiary amide can no longer act as a hydrogen bond donor, which may be detrimental if this interaction is crucial for target binding. nih.gov

Increased Steric Bulk: N-substituents can introduce steric hindrance that may either improve binding by filling a hydrophobic pocket or disrupt binding by clashing with the target.

Altered Physicochemical Properties: N-alkylation generally increases lipophilicity, which can impact solubility, cell permeability, and metabolism.

Attaching a carbonyl group to an amine nitrogen, as in an amide, significantly reduces the basicity of the nitrogen due to the delocalization of its lone pair into the carbonyl π-system. masterorganicchemistry.com Further substitution can subtly alter this electronic character.

N-SubstituentKey Structural ChangePotential Pharmacological Effect
-H (parent compound)Secondary amide, H-bond donor available.Allows for H-bond donation to target.
-CH₃Tertiary amide, loss of H-bond donor, minimal steric addition.Probe importance of H-bond donation; may fill small hydrophobic pocket.
-PhenylTertiary amide, significant steric bulk, potential for π-π interactions.Explore larger binding pockets and aromatic interactions.
-CH₂CH₂OHTertiary amide, introduces a new H-bond donor/acceptor group.Improve solubility and introduce new H-bonding possibilities.

Synthetic Approaches for Derivatization

The derivatization of the this compound scaffold leverages well-established synthetic reactions to introduce chemical diversity at specific positions.

The carbon atom bearing the bromine in the bromoacetyl moiety is highly electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org This SN2 reaction is a straightforward and powerful method for introducing diverse functional groups, effectively replacing the bromine atom. organic-chemistry.org This approach is widely used with α-halocarbonyl compounds to build molecular complexity. rsc.orgresearchgate.net

Common nucleophiles used in this context include:

Amines (Primary and Secondary): Reaction with amines yields α-amino acetamide (B32628) derivatives, introducing basic centers and potential hydrogen bonding groups.

Thiols: Thiolates are excellent nucleophiles and react readily to form α-thioether linkages.

Alcohols/Phenols: Alkoxides or phenoxides can displace the bromide to form α-ether derivatives.

Azide (B81097) Ion: The azide ion (N₃⁻) is a potent nucleophile that yields an α-azido acetamide, which can be further reduced to a primary amine or used in click chemistry reactions.

Carboxylates: Reaction with carboxylate salts can produce ester-linked derivatives.

The choice of solvent and base is critical for these reactions. Polar aprotic solvents like DMF or acetonitrile (B52724) are often preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. ksu.edu.sa

Examples of Nucleophilic Substitution Products
NucleophileResulting Functional GroupPotential Utility
Morpholineα-MorpholinylIncreases polarity and aqueous solubility.
Thiophenolα-PhenylthioIntroduces a bulky, lipophilic aromatic group.
Sodium Azide (NaN₃)α-AzidoServes as a precursor for α-amino groups or for use in cycloadditions.
Sodium Methoxide (NaOCH₃)α-MethoxyIntroduces a small, polar ether linkage.

While nucleophilic substitution modifies the bromoacetyl "warhead," cross-coupling reactions are primarily used to modify the thiophene "recognition" element. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally versatile for forming carbon-carbon bonds. nih.gov To utilize this strategy, one would typically start with a functionalized thiophene precursor, for example, a brominated thiophene ring.

A common synthetic route involves:

Starting with a di-substituted thiophene, such as 5-bromothiophene-2-carboxylic acid.

Coupling this acid with 2-aminomethyl)thiophene to form the core amide structure, which is then bromoacetylated. Alternatively, the bromo-thiophene amide can be synthesized first.

The bromine atom on the thiophene ring can then undergo a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids. mdpi.com

This approach allows for the introduction of a wide array of substituents at the periphery of the molecule, enabling extensive exploration of the SAR associated with the thiophene moiety. These reactions are valued for their mild conditions and high tolerance for various functional groups. nih.gov

Examples of Suzuki Cross-Coupling Partners for a 5-Bromo-Thiophene Scaffold
Boronic Acid PartnerIntroduced SubstituentDesign Goal
Phenylboronic acidPhenylBaseline for aromatic substituent effects.
4-Methoxyphenylboronic acid4-MethoxyphenylIntroduce an electron-donating group and H-bond acceptor.
3-Pyridylboronic acid3-PyridylEnhance solubility and introduce a basic handle for salt formation.
4-Fluorophenylboronic acid4-FluorophenylBlock potential metabolic sites and act as a bioisostere for hydrogen. nih.gov

Cyclization Reactions to Form Fused Heterocycles

Pharmacokinetics and Drug Metabolism Studies

Similarly, a thorough search yielded no specific studies on the pharmacokinetics or drug metabolism of this compound. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not present in the available scientific literature. While general principles of drug metabolism for compounds containing thiophene or acetamide moieties are established, the specific metabolic pathways, potential metabolites, and pharmacokinetic parameters such as half-life, clearance, and bioavailability for this compound have not been reported.

Structure Activity Relationship Sar Studies of 2 Bromo N 2 Thienylmethyl Acetamide Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 2-Bromo-N-(2-thienylmethyl)acetamide derivatives can be significantly modulated by the introduction of various substituents on the thiophene (B33073) ring and the acetamide (B32628) moiety. The nature, position, and size of these substituents can influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.

For instance, the introduction of electron-donating or electron-withdrawing groups on the thiophene ring can alter the electron density of the aromatic system, which may affect its binding affinity to a target protein. Similarly, modifications to the N-(2-thienylmethyl)acetamide portion, such as replacing the bromine atom with other halogens or functional groups, can impact the compound's reactivity and ability to form key interactions within a binding site.

A hypothetical SAR study on a series of this compound analogs might reveal trends in activity. For example, the position of a substituent on the thiophene ring could be critical, with substitution at the 5-position potentially leading to a higher potency compared to substitution at the 4-position. This could be attributed to steric or electronic effects that favor a more complementary fit in the target's binding pocket.

Table 1: Hypothetical Biological Potency of Substituted this compound Derivatives

CompoundSubstituent on Thiophene Ring (R)PositionIC₅₀ (nM)Selectivity Index
1 H-1501.0
2 5-Cl5752.5
3 4-Cl41201.2
4 5-CH₃5901.8
5 5-NO₂52000.8

This table presents hypothetical data for illustrative purposes.

Stereochemical Influence on Pharmacological Activity

Stereochemistry plays a pivotal role in the pharmacological activity of drug molecules. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific biological target, which is often chiral. For derivatives of this compound that contain stereocenters, the different enantiomers or diastereomers may exhibit distinct biological activities and metabolic profiles.

If a substituent introduced to the parent compound creates a chiral center, it would be imperative to separate and test the individual enantiomers. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). This difference in activity arises from the fact that only one enantiomer may be able to achieve the optimal orientation for binding with its target. Understanding these stereochemical requirements is fundamental for developing potent and selective therapeutic agents.

Conformational Analysis and its Correlation with Biological Profiles.researchgate.net

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds. researchgate.net Conformational analysis of this compound and its derivatives helps in identifying the low-energy, biologically active conformation that is recognized by the target receptor. researchgate.net

Studies on structurally similar N-aromatic amides have shown that the conformation of the N-H bond relative to other parts of the molecule can be crucial. researchgate.net For instance, in related acetamide structures, the N-H bond conformation has been observed to be influenced by substituents on the aromatic ring and the side chain. researchgate.net The preferred conformation can affect the molecule's ability to form essential hydrogen bonds with the target protein. Computational methods, such as molecular mechanics and quantum chemistry calculations, alongside experimental techniques like X-ray crystallography and NMR spectroscopy, are employed to determine the preferred conformations and their correlation with biological activity. researchgate.net

Ligand-Protein Interaction Analysis.researchgate.net

To understand the molecular basis of the biological activity of this compound derivatives, it is essential to analyze their interactions with the target protein at an atomic level. researchgate.net This can be achieved through computational molecular docking studies, which predict the preferred binding mode and affinity of a ligand to a receptor. semanticscholar.org

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For example, the thiophene ring might engage in π-π stacking with aromatic residues in the binding site, while the acetamide moiety could act as a hydrogen bond donor or acceptor. The bromine atom might also participate in halogen bonding, a specific type of non-covalent interaction.

By visualizing these interactions, researchers can rationalize the observed SAR data. For instance, if a particular substituent enhances potency, docking studies might show that this substituent forms an additional favorable interaction with the protein. This information is invaluable for the design of new analogs with improved binding affinities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netsemanticscholar.org For this compound derivatives, a QSAR model could be developed to predict the biological potency of newly designed compounds before their synthesis and testing. biointerfaceresearch.com

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure, such as its electronic, steric, and hydrophobic properties. mdpi.com Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. semanticscholar.org

A well-validated QSAR model can be a powerful tool in drug discovery, enabling the rapid screening of virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted activity. researchgate.net

Table 2: Example of Descriptors Used in QSAR Modeling

DescriptorTypeDescription
LogPHydrophobicPartition coefficient, indicating lipophilicity.
Molecular WeightStericThe mass of the molecule.
Polar Surface AreaElectronicSurface area of polar atoms, related to permeability.
HOMO/LUMO EnergyElectronicEnergies of the highest occupied and lowest unoccupied molecular orbitals.

Multi-Parameter Optimization in Lead Compound Identification

For derivatives of this compound, MPO would involve assessing each analog against a set of predefined criteria for potency, selectivity, solubility, metabolic stability, and lack of toxicity. This holistic approach helps to avoid advancing compounds that are potent but have poor drug-like properties, thereby reducing the rate of attrition in later stages of drug development. optibrium.com Various computational tools and scoring functions are utilized in MPO to rank and select the most promising candidates for further investigation. optibrium.com

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Bromo-N-(2-thienylmethyl)acetamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where bromoacetyl chloride reacts with a thienylmethylamine derivative under controlled conditions. Solvent selection (e.g., ethyl acetate/petroleum ether mixtures) and purification via recrystallization or column chromatography are critical for achieving yields >80% . Temperature control (e.g., room temperature for 24 hours) minimizes side reactions, as demonstrated in analogous acetamide syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity by identifying protons on the thienyl and acetamide moieties. Mass spectrometry (MS) validates molecular weight, while Thin-Layer Chromatography (TLC) monitors reaction progress. Single-crystal X-ray diffraction (XRD) resolves stereochemical ambiguities, with R factors <0.05 ensuring accuracy .

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